4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS No.: 921064-80-4
Cat. No.: VC4153158
Molecular Formula: C25H28N4O3S
Molecular Weight: 464.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921064-80-4 |
|---|---|
| Molecular Formula | C25H28N4O3S |
| Molecular Weight | 464.58 |
| IUPAC Name | 4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C25H28N4O3S/c1-25(2,3)19-12-10-18(11-13-19)23(31)26-15-21-27-28-24(32-21)33-16-22(30)29-14-6-8-17-7-4-5-9-20(17)29/h4-5,7,9-13H,6,8,14-16H2,1-3H3,(H,26,31) |
| Standard InChI Key | YTSLBEMSMXTJMG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Introduction
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that belongs to the category of heterocyclic compounds. It features a tert-butyl group, a benzamide moiety, and an oxadiazole derivative linked to a dihydroquinoline. This compound is of significant interest in scientific research due to its intricate structure and potential applications in therapeutic development.
Synthesis
The synthesis of 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves multi-step reactions. Key stages include:
-
Step 1: Formation of the oxadiazole ring.
-
Step 2: Introduction of the dihydroquinoline moiety.
-
Step 3: Coupling with the benzamide group.
Critical parameters for optimizing yield and purity include temperature control, solvent choice (commonly dimethylformamide or dimethyl sulfoxide), and precise reaction times.
Chemical Reactivity and Modifications
The compound's chemical reactivity can be explored through various reactions, which are essential for understanding its behavior in biological systems and potential transformations during applications. These reactions may include modifications to enhance biological activity or alter pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume